(S)-α-Acetolactic Acid Potassium Salt
Description
Significance of (S)-α-Acetolactic Acid as a Biochemical Intermediate
(S)-α-Acetolactic acid is the precursor in the biosynthesis of the branched-chain amino acids (BCAAs) valine and leucine (B10760876). ebi.ac.ukwikipedia.org These amino acids are essential for protein synthesis and other vital cellular functions. In microorganisms and plants, the synthesis of these amino acids begins with the formation of (S)-α-acetolactic acid. wikipedia.orgnih.gov The pathway is indispensable for the growth and survival of these organisms, making the enzymes and intermediates involved key targets for research and development. nih.gov
The formation of (S)-α-acetolactic acid is catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). wikipedia.orgresearchgate.net This enzyme facilitates the condensation of two molecules of pyruvate (B1213749) to produce one molecule of (S)-α-acetolactic acid. wikipedia.org Subsequently, this intermediate is converted through a series of enzymatic steps to either valine or leucine. wikipedia.org A related reaction, also catalyzed by ALS, involves the condensation of pyruvate and 2-oxobutanoate (B1229078) to form α-aceto-α-hydroxybutyrate, a precursor to the third branched-chain amino acid, isoleucine. wikipedia.org
Historical Evolution of Research on Acetolactate Pathways
The discovery and elucidation of the branched-chain amino acid biosynthetic pathways have been a gradual process, built upon decades of research. Early studies in the mid-20th century, utilizing auxotrophic mutants of bacteria like Escherichia coli and Salmonella typhimurium, were instrumental in identifying the enzymes and intermediates involved. nih.gov The identification of acetolactate synthase as the first key enzyme in the pathway was a significant milestone. researchgate.net
Initial theories on the evolution of metabolic pathways, such as the "retrograde evolution hypothesis," proposed that pathways evolved backward from the final product. However, the instability of intermediates like α-acetolactic acid has led to alternative models. Some researchers have proposed that the biosynthesis of branched-chain amino acids may have initially proceeded through the reductive carboxylation of short-chain fatty acids, with the current acetolactate pathway developing later.
The discovery in the early 1980s that acetolactate synthase is the target site for several classes of herbicides, including sulfonylureas and imidazolinones, spurred a new wave of research into this enzyme and its substrates. researchgate.netnih.gov This has led to a deeper understanding of the enzyme's structure, mechanism, and regulation.
Stereochemical Basis of (S)-α-Acetolactic Acid's Biological Activity and Research Implications
The biological activity of α-acetolactic acid is intrinsically linked to its stereochemistry. The acetolactate synthase enzyme stereospecifically produces the (S)-enantiomer of α-acetolactic acid. ebi.ac.uk This stereospecificity is a fundamental aspect of the enzyme's mechanism and has profound implications for the subsequent steps in the biosynthetic pathway.
The chirality of (S)-α-acetolactic acid is critical for its recognition and processing by downstream enzymes in the valine and leucine biosynthetic pathways. While the (R)-enantiomer can be a substrate for some enzymes, such as acetolactate decarboxylase which converts both enantiomers to (R)-acetoin, the biosynthetic pathway leading to amino acids is specific for the (S)-form. This stereoselectivity underscores the highly specific nature of enzyme-substrate interactions in biological systems.
The stereochemical purity of (S)-α-acetolactic acid is therefore a critical consideration in research. Its use as a chiral building block in the synthesis of complex organic molecules and as a substrate in enzymatic assays requires a high degree of enantiomeric purity. nii.ac.jpresearchgate.net The study of the stereoisomers of acetolactate and their differential interactions with enzymes provides valuable insights into the molecular basis of biological recognition and catalysis. nih.gov
Data Tables
Table 1: Chemical Properties of (S)-α-Acetolactic Acid Potassium Salt
| Property | Value | Source(s) |
| CAS Number | 71698-08-3 (free acid) | scbt.comcreative-enzymes.com |
| Molecular Formula | C₅H₇KO₄ | scbt.comcreative-enzymes.comlgcstandards.com |
| Molecular Weight | 170.20 g/mol | scbt.comlgcstandards.com |
| Appearance | Solid | creative-enzymes.comechemi.com |
| Melting Point | ~92 °C | creative-enzymes.com |
| Storage Temperature | 4 °C | creative-enzymes.com |
Table 2: Key Enzymes in the Acetolactate Pathway
| Enzyme | EC Number | Function | Source(s) |
| Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) | 2.2.1.6 | Catalyzes the formation of (S)-α-acetolactate from two molecules of pyruvate. | wikipedia.orgnih.gov |
| Ketol-Acid Reductoisomerase (KARI) | 1.1.1.86 | Reduces α-acetohydroxy acids in the valine and isoleucine pathways. | wikipedia.org |
| Dihydroxyacid Dehydratase | 4.2.1.9 | Catalyzes the dehydration of dihydroxyacids. | researchgate.netwikipedia.org |
| Branched-Chain Amino Acid Aminotransferase | 2.6.1.42 | Catalyzes the final transamination step to produce valine, leucine, and isoleucine. | wikipedia.org |
| α-Acetolactate Decarboxylase | 4.1.1.5 | Decarboxylates α-acetolactate to produce acetoin (B143602). | wikipedia.org |
Properties
Molecular Formula |
C₅H₇KO₄ |
|---|---|
Molecular Weight |
170.2 |
Synonyms |
(2S)-2-Hydroxy-2-methyl-3-oxo-butanoic Acid Potassium Salt |
Origin of Product |
United States |
Biosynthesis and Core Metabolic Pathways
Formation of (S)-α-Acetolactic Acid from Pyruvate (B1213749)
(S)-α-acetolactic acid is synthesized from two molecules of pyruvate. wikipedia.org This condensation reaction is a pivotal point in the metabolic pathway leading to the production of the branched-chain amino acids valine and leucine (B10760876). wikipedia.orgrcsb.org
The enzyme responsible for this crucial conversion is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). news-medical.netwikipedia.org This enzyme, with the Enzyme Commission (EC) number 2.2.1.6, is a transketolase that facilitates the transfer of an aldehyde or ketone group. wikipedia.orgwikiwand.com ALS catalyzes the first committed step in the synthesis of valine, leucine, and isoleucine. wikipedia.org
Acetolactate synthase is a complex enzyme, typically a tetramer composed of four identical subunits. unl.edu In many organisms, it consists of two distinct subunits: a large catalytic subunit and a smaller regulatory subunit. news-medical.netnih.govebi.ac.uk The catalytic subunit is responsible for the enzymatic reaction, while the regulatory subunit is involved in the feedback inhibition of the enzyme. news-medical.netrcsb.org The size of the small regulatory subunits can range from 85 to 170 amino acids. news-medical.net The association of these subunits is essential for the enzyme's full activity and regulatory function. researchgate.netrcsb.org
The enzyme requires several cofactors for its activity, including thiamine (B1217682) pyrophosphate (TPP), a divalent metal ion (typically Mg²⁺), and flavin adenine (B156593) dinucleotide (FAD). rcsb.orgunl.eduresearchgate.net TPP is directly involved in the catalytic reaction, while the magnesium ion helps in the binding of TPP to the enzyme. rcsb.orgunl.edu The precise role of FAD is not fully elucidated, but it is believed to be essential for the correct folding and stability of the enzyme, and some studies suggest its involvement in the reaction initiation through radical formation. ebi.ac.uk
The three-dimensional structure of AHAS reveals that each active site is located at the interface of a dimer of catalytic subunits, meaning both monomers contribute to a single active site. nih.govresearchgate.net
| Cofactor | Primary Function | Reference |
|---|---|---|
| Thiamine Pyrophosphate (TPP) | Central to the catalytic reaction, involved in the decarboxylation of pyruvate. | rcsb.org |
| Magnesium (Mg²⁺) | Positions the TPP cofactor for optimal activity. | rcsb.orgunl.edu |
| Flavin Adenine Dinucleotide (FAD) | Required for proper enzyme folding and stability; may initiate the reaction. | rcsb.orgebi.ac.uk |
The catalytic mechanism of ALS/AHAS is a multi-step process. researchgate.net It begins with the binding of a pyruvate molecule to the TPP cofactor within the active site. news-medical.net This is followed by the decarboxylation of the pyruvate, which releases a molecule of carbon dioxide and forms a hydroxyethyl-TPP intermediate. ebi.ac.uk
This intermediate then acts as a nucleophile, attacking the keto carbon of a second pyruvate molecule. ebi.ac.uk This condensation reaction forms α-acetolactyl-TPP. Finally, the (S)-α-acetolactic acid is released from the enzyme, and the TPP cofactor is regenerated for the next catalytic cycle. ebi.ac.uk Recent studies have indicated the involvement of FAD in producing a radical that initiates this reaction sequence. ebi.ac.uk
ALS/AHAS exhibits specificity for its substrates. In the synthesis of the precursor for valine and leucine, the enzyme utilizes two molecules of pyruvate. nih.gov For the synthesis of the isoleucine precursor, it condenses one molecule of pyruvate with one molecule of 2-ketobutyrate (also known as α-ketobutyrate). nih.govnih.gov
A key feature of the enzymatic reaction is its stereospecificity. The condensation of two pyruvate molecules by ALS/AHAS exclusively produces the (S)-enantiomer of α-acetolactic acid. ebi.ac.uk This stereospecificity is crucial for the subsequent steps in the biosynthetic pathway of branched-chain amino acids. ebi.ac.uk
| Substrates | Product | Branched-Chain Amino Acid Precursor For | Reference |
|---|---|---|---|
| Pyruvate + Pyruvate | (S)-α-Acetolactic Acid | Valine and Leucine | nih.gov |
| Pyruvate + 2-Ketobutyrate | (S)-α-Aceto-α-hydroxybutyrate | Isoleucine | nih.govnih.gov |
The activity of ALS/AHAS is tightly regulated to control the production of branched-chain amino acids according to the cell's needs. The primary mechanism of regulation is feedback inhibition. nih.gov
The end products of the biosynthetic pathway—valine, leucine, and isoleucine—act as allosteric inhibitors of ALS/AHAS. unl.eduscirp.org When these amino acids are present in sufficient concentrations, they bind to the regulatory subunits of the enzyme. rcsb.org This binding induces a conformational change in the catalytic subunits, leading to a decrease in enzyme activity and thus reducing the synthesis of more branched-chain amino acids. rcsb.orgscirp.org
Valine and leucine are particularly potent inhibitors, and they can act synergistically, meaning the inhibitory effect of both amino acids together is greater than the sum of their individual effects. unl.edu This allosteric regulation ensures that the cell does not overproduce these essential amino acids, thereby conserving energy and resources. unl.edu In some cases, mutations in the ALS gene can lead to reduced feedback inhibition, resulting in the accumulation of branched-chain amino acids. scirp.orgnii.ac.jp
Regulation of ALS/AHAS Activity
Allosteric Regulation Mechanisms
The synthesis of (S)-α-acetolactic acid is catalyzed by the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). The activity of ALS is meticulously controlled through allosteric feedback inhibition by the end products of the BCAA pathway: valine, leucine, and isoleucine. nih.govacs.orgembopress.orgnih.gov This regulation ensures that the cell does not overproduce these amino acids, thus conserving energy and resources.
ALS is a complex enzyme, typically composed of large catalytic subunits and smaller regulatory subunits. nih.govnih.govresearchgate.net In organisms like Arabidopsis thaliana, the holoenzyme exists in an α4β4 quaternary configuration. acs.org The regulatory subunits are crucial for both enhancing the catalytic activity of the enzyme and mediating the feedback inhibition. acs.orgebi.ac.uk These regulatory subunits contain highly conserved ACT (aspartate kinase, chorismate mutase, TyrA) domains, which serve as the binding sites for the inhibitory amino acids. acs.orgresearchgate.netebi.ac.uk
The inhibition by BCAAs is often synergistic, meaning the combined effect of multiple BCAAs is greater than the sum of their individual effects. ebi.ac.ukebi.ac.uk For instance, plant ALS is potently inhibited by valine and leucine acting in concert. ebi.ac.uk Eukaryotic AHASs, in particular, possess more complex regulatory mechanisms with larger regulatory subunits that have two separate ACT domains on the same polypeptide. This structure allows for the simultaneous binding of two different amino acids, facilitating this synergistic inhibition. ebi.ac.uk
Mutations in the ALS gene can lead to reduced feedback inhibition by BCAAs. For example, specific amino acid substitutions, such as a serine to leucine change at position 214 in tobacco ALS or W548L and S627I mutations in rice ALS, have been shown to confer resistance to valine and reduce feedback regulation by both valine and leucine. nih.govembopress.orgnih.govwikipedia.org This resistance to feedback inhibition can result in the accumulation of BCAAs. embopress.orgwikipedia.org
The table below summarizes the key components involved in the allosteric regulation of acetolactate synthase.
| Component | Function | Key Features |
| Acetolactate Synthase (ALS/AHAS) | Catalyzes the formation of (S)-α-acetolactic acid. | Composed of catalytic and regulatory subunits. nih.govnih.govresearchgate.net |
| Catalytic Subunit | Contains the active site for the condensation reaction. | Target of several classes of herbicides. nih.gov |
| Regulatory Subunit | Enhances catalytic activity and mediates feedback inhibition. | Contains ACT domains for BCAA binding. acs.orgresearchgate.netebi.ac.uk |
| Valine, Leucine, Isoleucine | Allosteric inhibitors of ALS. | Exert synergistic feedback inhibition. ebi.ac.ukebi.ac.uk |
Involvement in Branched-Chain Amino Acid (BCAA) Biosynthesis
(S)-α-Acetolactic acid is a direct precursor to valine and leucine, while its structural analog, α-aceto-α-hydroxybutyrate, is the precursor to isoleucine. These pathways share several enzymes, highlighting an efficient use of cellular machinery. acs.orgebi.ac.ukoup.combrandeis.edunih.gov
Pathways for Valine and Leucine Synthesis
The biosynthesis of valine and leucine commences with the formation of (S)-α-acetolactic acid from two molecules of pyruvate, a reaction catalyzed by acetolactate synthase. acs.orgebi.ac.ukexlibrisgroup.com The subsequent steps in the pathway lead to the formation of α-ketoisovalerate, a common precursor for both valine and leucine. brandeis.edunih.gov
The pathway to valine from α-ketoisovalerate is a single transamination step. For leucine synthesis, α-ketoisovalerate enters a separate four-step pathway. brandeis.edunih.gov
Pathway for Isoleucine Synthesis
The synthesis of isoleucine follows a parallel pathway to that of valine. It begins with the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a reaction also catalyzed by acetolactate synthase. acs.orgebi.ac.uknih.gov The subsequent enzymatic steps mirror those of the valine pathway, leading to the formation of isoleucine. researchgate.netmdpi.comyoutube.com
Enzymatic Steps Downstream of (S)-α-Acetolactic Acid in BCAA Synthesis
Following its synthesis, (S)-α-acetolactic acid is acted upon by a series of enzymes to produce the final BCAA products.
The second step in the BCAA biosynthesis pathway is catalyzed by Acetohydroxy Acid Isomeroreductase (AHAIR) , also known as Ketol-Acid Reductoisomerase (KARI) . ebi.ac.uknih.gov This bifunctional enzyme catalyzes two distinct reactions within a single active site: an isomerization reaction involving an alkyl migration, followed by an NADPH-dependent reduction of a 2-ketoacid. exlibrisgroup.comebi.ac.uknih.gov KARI converts (S)-α-acetolactic acid to α,β-dihydroxyisovalerate, the precursor to valine and leucine, and α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate, the precursor to isoleucine. nih.govebi.ac.uk
The catalytic mechanism of KARI is complex and has been the subject of detailed study. The enzyme requires two Mg²⁺ ions and NADPH as cofactors for its activity. embopress.orgnih.govebi.ac.uk The two magnesium ions are located in close proximity within the active site and play a crucial role in binding the substrate and stabilizing the transition state. embopress.orgebi.ac.uk Aspartate and glutamate (B1630785) residues, such as Asp315 and Glu319 in spinach KARI, are involved in coordinating these magnesium ions. acs.orgembopress.orgnih.gov
The reaction proceeds through a two-step process. The first is an Mg²⁺-dependent alkyl migration, and the second is an NADPH-dependent reduction of the resulting 2-keto intermediate. ebi.ac.uk The isomerization reaction has an unfavorable equilibrium, which necessitates that the reduction occurs directly on a transition state formed during isomerization, preventing the release of the unstable 2-ketoacid intermediate. exlibrisgroup.com
Conformational changes are critical for the catalytic cycle of KARI. The binding of Mg²⁺ and NADPH can induce significant conformational shifts, opening the active site to allow for substrate binding. ebi.ac.uknih.gov Studies on the conformational dynamics of KARI have revealed that specific salt bridge networks within the enzyme are pivotal for stabilizing its knotted structure, which in turn influences its catalytic activity. nih.gov Computational studies have also been employed to understand the dynamics of substrate turnover, identifying specific conformational features associated with productive catalysis and guiding the redesign of the enzyme for increased activity. acs.orgnih.govebi.ac.ukoup.com
The subsequent steps in the BCAA pathways involve the following enzymes:
Dihydroxy-acid dehydratase (DHAD): This enzyme catalyzes the dehydration of the dihydroxy acid intermediates produced by KARI to form the corresponding α-keto acids. nih.govfrontiersin.orgmdpi.com This reaction is dependent on an iron-sulfur cluster. frontiersin.org
Branched-chain amino acid transaminase (BCAT): This enzyme catalyzes the final step in the synthesis of valine and isoleucine, which is the transamination of the α-keto acids to the final amino acids. oup.comnih.govnih.govproteopedia.orgqmul.ac.uk
Isopropylmalate synthase (IPMS): In the leucine-specific pathway, this enzyme catalyzes the condensation of α-ketoisovalerate with acetyl-CoA. nih.govresearchgate.netnih.govoup.comwikipedia.org
Isopropylmalate isomerase (IPMI): This enzyme isomerizes the product of IPMS. brandeis.eduresearchgate.net
Isopropylmalate dehydrogenase (IPMDH): This enzyme catalyzes the final oxidative decarboxylation step in the leucine pathway. nih.govnih.govebi.ac.ukebi.ac.uk
The table below details the enzymes involved in the synthesis of valine, leucine, and isoleucine downstream of (S)-α-acetolactic acid and its analog.
| Pathway | Enzyme | Substrate | Product |
| Valine & Isoleucine | Acetohydroxy Acid Isomeroreductase (KARI) | (S)-α-Acetolactic acid / α-Aceto-α-hydroxybutyrate | α,β-Dihydroxyisovalerate / α,β-Dihydroxy-β-methylvalerate |
| Valine & Isoleucine | Dihydroxy-acid dehydratase (DHAD) | α,β-Dihydroxyisovalerate / α,β-Dihydroxy-β-methylvalerate | α-Ketoisovalerate / α-Keto-β-methylvalerate |
| Valine & Isoleucine | Branched-chain amino acid transaminase (BCAT) | α-Ketoisovalerate / α-Keto-β-methylvalerate | Valine / Isoleucine |
| Leucine | Isopropylmalate synthase (IPMS) | α-Ketoisovalerate | α-Isopropylmalate |
| Leucine | Isopropylmalate isomerase (IPMI) | α-Isopropylmalate | β-Isopropylmalate |
| Leucine | Isopropylmalate dehydrogenase (IPMDH) | β-Isopropylmalate | α-Ketoisocaproate |
| Leucine | Branched-chain amino acid transaminase (BCAT) | α-Ketoisocaproate | Leucine |
Role in Diacetyl and Acetoin (B143602) Production Pathways
(S)-α-Acetolactic acid stands at a critical metabolic junction, from which the pathways to diacetyl and acetoin diverge. The fate of (S)-α-acetolactic acid is determined by the presence of specific enzymes and the prevailing chemical environment.
Chemical and Enzymatic Conversion to Diacetyl
The conversion of α-acetolactic acid to diacetyl can occur through both non-enzymatic and enzymatic routes. The non-enzymatic, or chemical, conversion is a spontaneous oxidative decarboxylation that is significantly influenced by the presence of oxygen. This reaction is often accelerated in acidic conditions.
Research has demonstrated that certain metal ions can catalyze the decarboxylation of α-acetolactic acid. Ferric (Fe³⁺) and cupric (Cu²⁺) ions, in particular, have been shown to not only decarboxylate but also oxidize α-acetolactic acid, leading to the formation of diacetyl. These metal ions are believed to form complexes with α-acetolactic acid, facilitating the conversion.
While a direct enzymatic conversion of α-acetolactate to diacetyl is less commonly the primary route, the enzymatic production of α-acetolactate by α-acetolactate synthase is the critical first step. In the presence of oxygen and the absence or low activity of α-acetolactate decarboxylase, the chemically unstable α-acetolactate will spontaneously convert to diacetyl.
Enzymatic Conversion to Acetoin by Acetolactate Decarboxylase (ALDC)
The primary enzymatic fate of (S)-α-acetolactic acid is its conversion to acetoin, a reaction catalyzed by the enzyme α-acetolactate decarboxylase (ALDC). This decarboxylation is a key step in the 2,3-butanediol (B46004) pathway in many bacteria and yeast.
α-Acetolactate decarboxylase (ALDC) has been isolated and characterized from a variety of microorganisms. The enzyme's properties, including its kinetic parameters, can vary significantly between different species. The Michaelis-Menten constant (K(m)) and the catalytic rate constant (k({cat})) are key indicators of the enzyme's affinity for its substrate and its catalytic efficiency.
The optimal pH and temperature for ALDC activity also differ depending on the source organism. For instance, ALDC from Enterobacter cloacae exhibits an optimal pH of 6.5 nih.gov, while the enzyme from Bacillus subtilis ICA 56 shows peak activity at pH 6.0 and 40°C mdpi.com. The activity of ALDC from Enterobacter cloacae has been shown to be enhanced by the presence of certain divalent cations such as Mn²⁺, Ba²⁺, Mg²⁺, Zn²⁺, and Ca²⁺, whereas Cu²⁺ and Fe²⁺ have an inhibitory effect nih.gov.
Table 1: Kinetic Parameters of Acetolactate Decarboxylase (ALDC) from Various Microorganisms
| Microorganism | Km (mM) | kcat (s-1) | Optimal pH |
|---|---|---|---|
| Enterobacter cloacae | 12.19 | 0.96 | 6.5 |
| Enterobacter aerogenes | 14.83 ± 0.87 | 0.81 ± 0.09 | 5.5 |
| Bacillus subtilis | 21 | 2.2 | - |
| Bacillus subtilis ICA 56 | 0.62 ± 0.16 | - | 6.0 |
| Bacillus brevis | - | - | - |
| Leuconostoc lactis NCW1 | 1.3 | - | - |
The three-dimensional structure of ALDC has been elucidated for several bacterial species, revealing a highly conserved active site architecture. The crystal structure of ALDC from Klebsiella pneumoniae shows that the enzyme forms a stable dimer and can also exist as a tetramer in solution nih.gov. The active site contains a catalytic zinc ion (Zn²⁺) which is coordinated by three highly conserved histidine residues and a glutamate residue nih.govnih.gov.
In the ALDC from Enterobacter cloacae, the active site is composed of a zinc ion coordinated by His199, His201, His212, and Glu70 and Glu259 nih.gov. A conserved arginine residue (Arg150 in E. cloacae) is also typically found in the active site and is thought to play a role in stabilizing the substrate. However, in the E. cloacae ALDC structure, this arginine is oriented away from the active site nih.gov. The C-terminal tail of the enzyme is also crucial as it forms part of the active site nih.gov.
The catalytic mechanism of ALDC involves the stereospecific decarboxylation of (S)-α-acetolactate to produce (R)-acetoin. Studies on the ALDC from Brevibacillus brevis have provided detailed insights into this process. The proposed mechanism for the natural (S)-enantiomer involves two main steps:
Decarboxylation: The substrate, (S)-α-acetolactate, binds to the active site. The enzyme then facilitates the removal of a carboxyl group as carbon dioxide, leading to the formation of an enolate intermediate. This step has been calculated to have an energy barrier of 13.5 kcal mol⁻¹ rsc.orgrsc.org.
Protonation: The enolate intermediate is then protonated to yield the final product, (R)-acetoin. Glutamate 253 (E253) has been suggested as the likely proton donor in this step rsc.orgrsc.org.
Interestingly, ALDC can also catalyze the conversion of the non-natural (R)-α-acetolactate to (R)-acetoin. This is achieved through a preliminary rearrangement of the (R)-substrate to the (S)-substrate via a carboxylate migration, which has a lower energy barrier of 11.2 kcal mol⁻¹ rsc.orgrsc.org. The newly formed (S)-α-acetolactate then enters the standard catalytic cycle.
Further Conversion to 2,3-Butanediol
The acetoin produced from the decarboxylation of α-acetolactic acid can be further metabolized by some microorganisms. In these organisms, acetoin is reduced to 2,3-butanediol in a reaction catalyzed by the enzyme acetoin reductase, also known as 2,3-butanediol dehydrogenase (BDH) wikipedia.orgasm.org. This enzyme is typically NADH-dependent nih.gov.
The conversion of acetoin to 2,3-butanediol is a significant pathway in various bacteria, including species of Clostridium and Saccharomyces. For example, the heterologous expression of an acetoin reductase from Clostridium beijerinckii in Clostridium acetobutylicum resulted in the conversion of natively produced acetoin to D-2,3-butanediol asm.org. In Saccharomyces cerevisiae, the enzyme Bdh1 is the primary catalyst for the reduction of acetoin to 2,3-butanediol nih.gov. This conversion can be limited by both the amount of the Bdh1 enzyme and the availability of the NADH cofactor nih.gov.
Microbial Metabolism and Fermentation Research
Significance in Lactic Acid Bacteria Metabolism
(S)-α-Acetolactic acid is a key intermediate metabolite in various Lactic Acid Bacteria (LAB), including species such as Lactococcus lactis, Lactiplantibacillus plantarum, and Leuconostoc. mdpi.comresearchgate.netdtu.dknih.gov It is primarily formed from the condensation of two pyruvate (B1213749) molecules, a reaction catalyzed by the enzyme α-acetolactate synthase (ALS). nih.govwikipedia.org This pathway becomes particularly significant when citrate (B86180) is metabolized, which increases the intracellular pool of pyruvate. researchgate.netnih.gov
The fate of α-acetolactate is a critical branch point in LAB metabolism. It can be enzymatically converted by α-acetolactate decarboxylase (ALD) into acetoin (B143602), a compound with a mild, creamy flavor. nih.gov Alternatively, in the presence of oxygen, α-acetolactate can undergo spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl, a compound known for its potent buttery aroma. mdpi.comdtu.dknih.gov Due to the instability of α-acetolactate, it is primarily channeled towards acetoin production under most conditions. nih.gov
Research has also highlighted the role of the α-acetolactate pathway in cellular stress response. The conversion of pyruvate to C4 compounds like α-acetolactate and its derivatives helps in managing pyruvate surplus and contributes to pH homeostasis, particularly under acidic stress conditions. nih.gov This metabolic route provides a competitive advantage to L. lactis when growing at a low pH by preventing toxic intracellular pyruvate accumulation and contributing to the alkalinization of the cytoplasm. nih.gov The conservation of this pathway across different domesticated strains of L. lactis underscores its importance in dairy fermentations. nih.gov
| Enzyme | Substrate | Product | Significance in LAB |
| α-Acetolactate Synthase (ALS) | Pyruvate (2 molecules) | (S)-α-Acetolactic Acid | Manages excess pyruvate, initiates flavor compound synthesis. nih.govwikipedia.org |
| α-Acetolactate Decarboxylase (ALD) | (S)-α-Acetolactic Acid | (R)-Acetoin | Produces a neutral, creamy flavor compound. researchgate.netnih.gov |
| (Spontaneous, Oxidative) | (S)-α-Acetolactic Acid | Diacetyl | Forms a potent buttery aroma compound, especially under aerobic conditions. mdpi.comnih.gov |
Role in Yeast Metabolism
In yeast, particularly Saccharomyces cerevisiae, (S)-α-acetolactic acid is an intermediate compound formed during the biosynthesis of branched-chain amino acids (BCAAs), specifically valine and isoleucine. researchgate.net The synthesis begins with pyruvate and is catalyzed by acetolactate synthase. yeastgenome.org However, not all the α-acetolactate produced is consumed within the BCAA synthesis pathway. byo.com A portion of it leaks out of the yeast cell into the surrounding medium (e.g., beer wort). researchgate.netbyo.comwhitelabs.com
Once in the beer, this extracellular α-acetolactate serves as the direct precursor to diacetyl. researchgate.net It undergoes a spontaneous chemical oxidative decarboxylation to form diacetyl, a reaction that is favored by higher temperatures and aeration. researchgate.netbyo.com The yeast can later reabsorb the diacetyl and reduce it to the less flavor-active compounds acetoin and 2,3-butanediol (B46004). researchgate.netwhitelabs.com The concentration of α-acetolactate, therefore, directly influences the potential for diacetyl formation in the final product. researchgate.netresearchgate.net
Research has shown that the enzymes for BCAA synthesis are located in the mitochondria, while genetically introduced α-acetolactate decarboxylase (ALDC) resides in the cytoplasm. researchgate.net This suggests that ALDC acts on α-acetolactate that has leaked from the mitochondria, preventing its accumulation in the cytoplasm and subsequent excretion from the cell. researchgate.net
Impact on Industrial Fermentation Processes (e.g., Brewing, Dairy)
The metabolic role of (S)-α-acetolactic acid has a significant impact on major industrial fermentation processes, notably in the brewing and dairy industries, where it is a critical precursor to key flavor compounds. dtu.dkresearchgate.net
In the dairy industry, certain citrate-metabolizing lactic acid bacteria are used as starter cultures to produce diacetyl from α-acetolactate. researchgate.netdtu.dk Unlike in brewing, diacetyl is often a desired flavor compound in products like butter, buttermilk, and some cheeses, contributing a characteristic buttery aroma. dtu.dknih.gov The challenge in dairy fermentation is often to achieve sufficient levels of diacetyl for the desired flavor profile, as it can be toxic to the bacteria at high concentrations. nih.gov Using α-acetolactate directly as a food additive has been explored as a strategy to slowly generate diacetyl upon contact with oxygen, ensuring a long-lasting flavor without high initial concentrations. dtu.dknih.gov
A primary focus of research, particularly in brewing, has been to control and reduce diacetyl levels by targeting its precursor, α-acetolactate. researchgate.net A key strategy is the use of the exogenous enzyme α-acetolactate decarboxylase (ALDC). whitelabs.comtopcrop.co This enzyme directly converts α-acetolactate into acetoin, a nearly flavorless compound, thereby bypassing the formation of diacetyl altogether. whitelabs.comtopcrop.co
Key Research Findings on Diacetyl Control:
| Strategy | Mechanism | Outcome | References |
| Exogenous ALDC Addition | The enzyme α-acetolactate decarboxylase is added at the start of fermentation. | ALDC intercepts α-acetolactate as it is produced and converts it directly to acetoin, preventing its conversion to diacetyl. This can shorten maturation time and improve beer quality. | whitelabs.comtopcrop.co |
| Genetically Engineered Yeast | Yeast strains are engineered to express the ALDC gene. | The yeast produces its own ALDC, which converts α-acetolactate to acetoin intracellularly. This prevents the precursor from being excreted into the beer. | researchgate.nettopcrop.co |
| Fermentation Condition Control | Increasing temperature towards the end of fermentation (diacetyl rest). | Accelerates the rate-limiting oxidative decarboxylation of α-acetolactate to diacetyl, allowing the yeast to then reduce it more quickly. | researchgate.netbyo.comresearchgate.net |
The use of ALDC, either as an external addition or expressed by the yeast, is a proactive measure that prevents diacetyl formation rather than removing it after it has formed. whitelabs.comtopcrop.co This approach significantly reduces the need for lengthy diacetyl rests, increasing brewery efficiency and tank turnaround times. topcrop.co
Research into (S)-α-acetolactic acid is central to modulating flavor in fermented foods because it stands at a metabolic crossroads. researchgate.netdtu.dk The balance between its enzymatic conversion to acetoin and its chemical conversion to diacetyl is a key determinant of the final flavor profile. nih.gov
In dairy products, the goal is often to maximize the conversion of α-acetolactate to diacetyl. Research has shown that this conversion is accelerated by the presence of oxygen and certain metal ions like Fe³⁺ and Cu²⁺. dtu.dkresearchgate.net A novel strategy involves using whole-cell biocatalysts, such as engineered Lactococcus lactis strains, to efficiently convert pyruvate into α-acetolactate. nih.gov This α-acetolactate can then be used as a flavor precursor, generating diacetyl slowly in the final product upon exposure to air, which provides a long-lasting buttery taste. dtu.dknih.gov
Conversely, in brewing, the objective is to minimize diacetyl. The modulation here involves shunting α-acetolactate away from the diacetyl pathway. As discussed, the most effective modern technique is the use of α-acetolactate decarboxylase (ALDC) to convert the precursor directly to the flavor-neutral acetoin. researchgate.nettopcrop.co This represents a direct modulation of the flavor profile by eliminating the potential for an undesirable compound.
Role in Microbial Interactions and Pathogen Sensing
(S)-α-acetolactic acid metabolism plays a role in how microbes interact with their environment and with other organisms, including potential pathogens and hosts.
In the pathogenic bacterium Staphylococcus aureus, the enzyme α-acetolactate synthase (ALS), which produces α-acetolactate from pyruvate, is crucial for resisting nitrosative stress. nih.govfrontiersin.org Nitric oxide (NO) is a key component of the innate immune response used by the host to fight pathogens. nih.govfrontiersin.org Research using RNA-Seq and NMR analysis has shown that under NO stress, S. aureus increases the activity of its ALS enzyme. nih.gov This metabolic shift is proposed to help the pathogen survive by preventing intracellular acidification and promoting the synthesis of branched-chain amino acids (BCAAs), for which α-acetolactate is a precursor. nih.govfrontiersin.org Inactivation of the ALS gene in S. aureus resulted in the accumulation of acidic end products and an inability to produce α-acetolactate and its derivatives, demonstrating the enzyme's critical role in the pathogen's defense mechanism. nih.govfrontiersin.org
The production of acetoin from α-acetolactate in Acetobacter pasteurianus, a bacterium used in vinegar production, also highlights microbial interaction. A. pasteurianus can convert lactic acid, a product of lactic acid bacteria, into pyruvate and then into acetoin via the α-acetolactate pathway. mdpi.com This demonstrates a metabolic interaction where one microbe utilizes the metabolic byproduct of another, influencing the chemical composition and flavor of the fermented environment. mdpi.commdpi.com
Metabolic Engineering and Biotechnological Research Applications
Strategies for Redirecting Carbon Flux to or from (S)-α-Acetolactate
A primary goal in metabolic engineering is to channel the flow of carbon from central metabolism towards a desired product. For compounds derived from (S)-α-acetolactate, this involves optimizing the conversion of pyruvate (B1213749), a key metabolic node.
To increase the intracellular pool of α-acetolactate, researchers have focused on both upregulating the enzymes responsible for its synthesis and eliminating competing pathways that consume its precursor, pyruvate. nih.govfrontiersin.orgnih.gov
A common strategy involves the overexpression of genes encoding α-acetolactate synthase (ALS), the enzyme that catalyzes the condensation of two pyruvate molecules to form α-acetolactate. nih.govnih.gov For instance, studies have shown that overexpressing the alsS gene from Bacillus subtilis or the ilvBN genes from E. coli in a production host can significantly boost α-acetolactate levels. nih.govmit.edu In Lactococcus lactis, placing ALS genes from various bacterial sources under the control of a strong constitutive promoter led to enhanced production of α-acetolactate. nih.gov
Simultaneously, deleting genes that encode for enzymes in competing metabolic pathways is crucial for redirecting carbon flux towards α-acetolactate. frontiersin.orgnih.govnih.gov Key targets for gene deletion include those responsible for lactate (B86563), acetate (B1210297), and ethanol (B145695) production, which all consume pyruvate. For example, deleting the lactate dehydrogenase gene (ldhA) in E. coli has been shown to increase pyruvate availability for the α-acetolactate synthesis pathway. mit.edumit.edu Similarly, in Parageobacillus thermoglucosidasius, minimizing by-product formation was achieved by deleting competing pathways around the pyruvate node. frontiersin.orgnih.gov In Lactococcus lactis, a strain with deletions in genes for lactate dehydrogenase (ldhB, ldhX), phosphate (B84403) acetyltransferase (pta), alcohol dehydrogenase (adhE), and the butanediol (B1596017) pathway (butBA) was used as a host for α-acetolactate production. nih.gov
| Gene | Function | Engineering Strategy | Organism | Outcome |
| alsS / ilvBN | α-Acetolactate Synthase (ALS) | Overexpression | E. coli, L. lactis | Increased α-acetolactate production. nih.govmit.edu |
| ldhA | Lactate Dehydrogenase | Deletion | E. coli | Increased pyruvate availability for α-acetolactate synthesis. mit.edumit.edu |
| pta | Phosphate Acetyltransferase | Deletion | L. lactis | Reduced acetate formation, redirecting carbon to α-acetolactate. nih.gov |
| adhE | Alcohol Dehydrogenase | Deletion | L. lactis | Reduced ethanol formation, increasing pyruvate pool. nih.gov |
| aldB | α-Acetolactate Decarboxylase | Deletion | L. lactis | Accumulation of α-acetolactate by preventing its conversion to acetoin (B143602). nih.gov |
Beyond simple overexpression, the optimization of enzyme expression and activity is critical for maximizing the production of α-acetolactate and its derivatives. nih.gov This can involve selecting enzymes with favorable kinetic properties, such as a high affinity for the substrate (low Km) and a high turnover rate (kcat). nih.gov
Researchers have screened and characterized ALS enzymes from different microbial sources to identify those with the most suitable characteristics for a given production host and process condition. nih.gov For example, a robust α-acetolactate synthase from Enterococcus faecalis was found to be highly effective when expressed in Lactococcus lactis. nih.gov Furthermore, the expression levels of the chosen enzymes are often fine-tuned using promoters of varying strengths or inducible expression systems to balance metabolic load and product formation. nih.gov In Acetobacter pasteurianus, studies have investigated the regulatory mechanisms of different ALS genes to understand their roles in acetoin biosynthesis. nih.gov
The activity of enzymes can also be influenced by the cellular environment. Factors such as pH and temperature can be optimized during the bioprocess to ensure the expressed enzymes function at their peak capacity. nih.govnih.gov For instance, the optimal temperature and pH for the activity of an AlsS1 enzyme from A. pasteurianus were determined to be 55 °C and pH 6.5, respectively. nih.gov
Engineered Production of Specific Metabolites (e.g., Acetoin, Butanediol)
(S)-α-acetolactate is a key precursor for the industrial production of acetoin and 2,3-butanediol (B46004) (BDO), which have applications in the food, cosmetic, and chemical industries. frontiersin.orgnih.govmit.edu Metabolic engineering has been extensively used to construct and optimize microbial strains for the high-yield production of these compounds. frontiersin.orgnih.govresearchgate.net
The biosynthetic pathway from α-acetolactate involves two key enzymes: α-acetolactate decarboxylase (ALDC), which converts α-acetolactate to acetoin, and butanediol dehydrogenase (BDH), which reduces acetoin to 2,3-butanediol. frontiersin.org Engineering efforts typically involve the heterologous expression of genes encoding these enzymes. For example, a functional 2,3-BDO pathway was constructed in the thermophile Parageobacillus thermoglucosidasius by introducing ALS and ALDC enzymes. frontiersin.orgnih.gov In E. coli, co-expression of ilvBN from E. coli (encoding ALS) and aldB from L. lactis (encoding ALDC) resulted in the production of up to 870 mg/L of acetoin. mit.edu The subsequent co-expression of bdh1 from S. cerevisiae (encoding BDH) led to the production of up to 1120 mg/L of meso-2,3-butanediol. mit.edumit.edu
| Product | Engineered Strain | Key Genes Expressed | Titer Achieved | Reference |
| Acetoin | E. coli YYC202(DE3) ldhA⁻ ilvC⁻ | ilvBN (E. coli), aldB (L. lactis) | 870 mg/L | mit.edu |
| meso-2,3-Butanediol | E. coli YYC202(DE3) ldhA⁻ ilvC⁻ | ilvBN, aldB, bdh1 (S. cerevisiae) | 1120 mg/L | mit.edumit.edu |
| 2,3-Butanediol | Parageobacillus thermoglucosidius | Heterologous ALS and ALD | 15.6 g/L | frontiersin.org |
| Acetoin | Parageobacillus thermoglucosidius | Heterologous ALS and ALD, acoB1 deletion | 7.6 g/L | frontiersin.org |
Enzyme Engineering for Enhanced Functionality (e.g., ALS, ALDC)
To further improve production pathways, the catalytic enzymes themselves can be engineered for enhanced properties. Techniques such as site-directed mutagenesis and directed evolution are employed to improve enzyme stability, activity, and substrate specificity. nih.gov
For catabolic acetolactate synthase (cALS), which is crucial for the synthesis of acetoin, engineering efforts have focused on improving its stability under acidic conditions, which are often encountered in industrial fermentation processes. nih.gov For example, structure-based design and site-directed mutagenesis of ALS from Bacillus licheniformis resulted in a mutant with significantly increased half-life at acidic pH. nih.gov
Similarly, α-acetolactate decarboxylase (ALDC) has been a target for protein engineering. creative-enzymes.com The goal is often to increase its catalytic efficiency in converting α-acetolactate to acetoin, thereby preventing the spontaneous decarboxylation of α-acetolactate to the off-flavor compound diacetyl, particularly in the brewing industry. creative-enzymes.commdpi.com
Development of Biocatalysts
Whole-cell biocatalysts are increasingly being used for the production of chemicals derived from α-acetolactate. nih.govresearchgate.netdtu.dkmdpi.com This approach utilizes metabolically engineered microorganisms as catalysts to convert a substrate into a desired product. nih.govresearchgate.netdtu.dk
A notable example is the development of a Lactococcus lactis whole-cell biocatalyst for the efficient conversion of pyruvate to α-acetolactate. nih.govresearchgate.netdtu.dk By expressing a robust ALS in a metabolically optimized strain, researchers achieved a high titer of α-acetolactate (172 ± 2 mM). nih.govresearchgate.netdtu.dk This biocatalyst was shown to be effective even in crude fermentation broth containing pyruvate derived from the fermentation of glucose or lactose (B1674315) from dairy waste. nih.govresearchgate.net This two-step process, where pyruvate is first produced and then converted to α-acetolactate, simplifies process optimization and can bypass the toxicity associated with direct fermentation to some end products. researchgate.netdtu.dk In another study, whole cells of a recombinant L. lactis overexpressing the aldC gene were used as a biocatalyst to produce acetoin from soybean substrate. mdpi.com
Synthetic Biology Approaches for Pathway Reconstruction
Synthetic biology provides a powerful framework for the rational design and construction of novel metabolic pathways. nih.govrice.edu This approach involves the assembly of well-characterized genetic parts, such as promoters, ribosome binding sites, genes, and terminators, to create new biological circuits and pathways. nih.gov
For the production of chemicals from α-acetolactate, synthetic biology enables the reconstruction of entire biosynthetic pathways in heterologous hosts like E. coli or Saccharomyces cerevisiae. nih.gov This often involves sourcing genes from various organisms to create an optimal pathway. frontiersin.orgnih.gov The Design-Build-Test-Learn (DBTL) cycle is a core principle in synthetic biology, where computational models inform the design of genetic constructs, which are then built and tested experimentally. escholarship.org The resulting data is then used to refine the models and design the next iteration of engineered strains. escholarship.org This iterative process accelerates the development of high-performing microbial cell factories for the production of acetoin, 2,3-butanediol, and other valuable compounds derived from (S)-α-acetolactate.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the separation and quantification of α-acetolactate and its related compounds. Due to the inherent instability of α-acetolactic acid, which readily decarboxylates, direct analysis is challenging. Consequently, many methods focus on quantifying it indirectly by converting it to a more stable product, acetoin (B143602), or by analyzing its derivatives.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of α-acetolactate. One common approach involves the deliberate conversion of α-acetolactate to acetoin, which is then quantified. In this method, samples are divided into two parts: a reference sample stored at low temperatures to prevent degradation and a treated sample incubated under acidic conditions (e.g., 0.5 M HCl at 44°C) to facilitate the complete decarboxylation of α-acetolactate to acetoin nih.gov. The concentration of α-acetolactate is then calculated by the difference in acetoin concentration between the treated and reference samples nih.gov. A typical HPLC setup for this analysis uses an Aminex HPX-87H column with a refractive index (RI) detector, a column temperature of 60°C, and 5 mM H₂SO₄ as the mobile phase nih.gov.
A more advanced approach utilizes a precolumn derivatization-HPLC method. This technique employs labeling reagents such as 2,4-dinitrophenylhydrazine and 4-nitro-o-phenylenediamine to analyze the reactions catalyzed by acetolactate synthase nih.gov. This method offers the advantage of a more comprehensive analysis, allowing for the determination of the substrate (pyruvate) consumption as well as the formation of various products, including acetoin, acetaldehyde, and 2,3-butanedione nih.gov. This provides a more precise reflection of the enzymatic reaction dynamics nih.gov.
Table 1: Comparison of HPLC Methodologies for α-Acetolactate Analysis| Parameter | Indirect Acetoin Method | Precolumn Derivatization Method |
|---|---|---|
| Principle | Quantification via acid-catalyzed conversion to acetoin. nih.gov | Direct analysis of multiple reaction components after derivatization. nih.gov |
| Column Example | Aminex HPX-87H. nih.gov | Not specified, typically a reverse-phase column. |
| Detector | Refractive Index (RI) or UV (210 nm for pyruvate). nih.gov | UV-Vis detector. |
| Derivatizing Agents | None (conversion via acid). | 2,4-dinitrophenylhydrazine, 4-nitro-o-phenylenediamine. nih.gov |
| Analytes Measured | Acetoin (to infer α-acetolactate). nih.gov | Pyruvate (B1213749), acetoin, acetaldehyde, 2,3-butanedione. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the simultaneous analysis of volatile derivatives of α-acetolactate, such as diacetyl and acetoin nih.gov. A key challenge in this analysis is preventing the spontaneous decomposition of α-acetolactate into these very compounds during sample preparation, which would lead to inaccurate measurements. To overcome this, a specific extraction method is used where the sample is first neutralized and then extracted with ethyl acetate (B1210297) nih.gov. This procedure prevents the decomposition of the acidic α-acetolactate and ensures it is not extracted, allowing for the accurate measurement of diacetyl and acetoin that were originally present in the sample nih.gov. This GC-MS method is highly sensitive and quantitative, with detection limits below 0.1 mg/L for both compounds nih.gov.
Table 2: Key Parameters of GC-MS Method for α-Acetolactate Derivatives| Parameter | Value/Description |
|---|---|
| Analytes | Diacetyl, Acetoin. nih.gov |
| Sample Preparation | Neutralization followed by ethyl acetate extraction. nih.gov |
| Detection Limit | < 0.1 mg/L. nih.gov |
| Quantitative Range | 0.1 to 100 mg/L. nih.gov |
| Advantage | Unaffected by the presence of α-acetolactate in the sample. nih.gov |
Spectroscopic Methods for Structural and Concentration Analysis
Spectroscopic techniques are vital for confirming the molecular structure of (S)-α-Acetolactic Acid and for monitoring its formation in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is employed for monitoring the production of α-acetolactate. This technique provides detailed structural information and can be used to track the conversion of substrates into products. In a typical application, cells engineered to produce α-acetolactate are harvested, washed, and homogenized ultrasonically google.com. The resulting cell lysate is then used to convert a ¹³C-labeled substrate, such as 3-¹³C-pyruvate, into α-acetolactate. The use of the labeled substrate allows for the unambiguous tracking of the carbon atom through the metabolic pathway into the final product, confirming its synthesis and structure via the resulting NMR spectrum google.com.
Mass Spectrometry (MS) is an essential tool for the identification of α-acetolactate's derivatives based on their mass-to-charge ratio. As a standalone technique, its use is limited by the compound's instability. Therefore, it is most effectively used as a detector coupled with a chromatographic separation method, such as in GC-MS nih.gov. In this configuration, the gas chromatograph separates the volatile compounds (diacetyl and acetoin), which are then ionized and detected by the mass spectrometer. The MS provides definitive identification of these compounds, ensuring accurate quantification and distinguishing them from other components in the sample matrix nih.gov.
Enzymatic Assays for Activity and Concentration Determination
Enzymatic assays are commonly used to determine the activity of enzymes that produce α-acetolactate, such as acetolactate synthase (ALS), and by extension, to determine the concentration of α-acetolactate itself. The most common method is a colorimetric assay based on the Voges-Proskauer reaction.
The principle of this assay involves the enzymatic conversion of pyruvate to α-acetolactate. The reaction is then stopped, and the α-acetolactate is quantitatively converted to acetoin through acid-catalyzed non-enzymatic decarboxylation frontiersin.org. The resulting acetoin is then reacted with creatine (B1669601) and α-naphthol under alkaline conditions to produce a stable red-colored complex frontiersin.org. The intensity of the color, which is proportional to the amount of acetoin, is measured spectrophotometrically. This allows for the calculation of the original α-acetolactate concentration or the activity of the ALS enzyme. Research has shown that the accuracy of such assays can be improved by optimizing parameters like temperature and the type of buffer used, with maleate buffer showing advantages over others researchgate.net.
Table 3: Steps in the Colorimetric Enzymatic Assay for α-Acetolactate| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Enzymatic Reaction | Incubation of the enzyme (e.g., ALS) with the substrate to produce α-acetolactate. | Sodium pyruvate, ThDP, FAD, MgCl₂, 37°C. frontiersin.org |
| 2. Reaction Termination & Decarboxylation | The enzymatic reaction is stopped and α-acetolactate is converted to acetoin. | Addition of strong acid (e.g., 3 M H₂SO₄), incubation at 37°C. frontiersin.org |
| 3. Color Development | Acetoin reacts with reagents to form a colored product. | Creatine and α-naphthol under alkaline conditions. frontiersin.org |
| 4. Quantification | The absorbance of the colored complex is measured. | Spectrophotometer. |
Metabolic Flux Analysis Techniques
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. In research involving (S)-α-acetolactic acid, MFA is crucial for understanding and optimizing its production in microorganisms. By tracing the path of stable isotopes like ¹³C through metabolic pathways, researchers can elucidate the distribution of carbon flux at key metabolic branch points, such as the pyruvate node.
Studies have utilized MFA to analyze the effects of expressing the Bacillus subtilis acetolactate synthase (ALS) gene in organisms like Escherichia coli. nih.gov The analysis of carbon flux distribution in the central metabolic pathways reveals that the expression of ALS enables the channeling of excess pyruvate toward the formation of α-acetolactate and subsequently to the less toxic compound, acetoin. nih.govnih.gov This redirection of metabolic flux is a key strategy to reduce the accumulation of inhibitory byproducts like acetate, which can hinder cell growth and productivity. nih.gov
Metabolic flux analysis in engineered E. coli strains has demonstrated a significant reduction in the specific acetate production rate in both batch and continuous cultures. nih.gov The analysis further revealed that strains engineered to produce α-acetolactate exhibit a higher ATP yield and a lower maintenance coefficient, indicating a more efficient cellular energy metabolism. nih.gov Similarly, in acetic acid bacteria, ¹³C-based MFA has shown that under certain conditions, lactate (B86563) is primarily used for the formation of acetoin via α-acetolactate, while ethanol (B145695) is almost exclusively converted to acetate. asm.org This functional separation of metabolic pathways, elucidated by MFA, is critical for optimizing the performance of these bacteria in industrial fermentations. asm.org
The insights gained from MFA are instrumental in guiding metabolic engineering strategies. For example, after identifying flux distributions, further genetic modifications, such as deleting genes involved in competing pathways like those for acetate and lactate formation, can be implemented. nih.govresearchgate.net Subsequent MFA can then be used to verify the effects of these modifications on the redistribution of carbon fluxes, confirming the successful redirection of pyruvate towards the desired α-acetolactate synthesis pathway. nih.gov
Table 1: Research Findings from Metabolic Flux Analysis of Engineered Strains
| Organism & Strain | Genetic Modification | Key Metabolic Flux Finding | Reference |
|---|---|---|---|
| Escherichia coli | Expression of Bacillus subtilis acetolactate synthase (ALS) | Carbon flux from pyruvate is redirected towards acetoin production, reducing acetate formation. | nih.govnih.gov |
| E. coli | Deletion of acetate kinase (ackA) and phosphotransacetylase (pta) | Reduced acetate levels at the expense of growth rate; increased lactate formation. | nih.gov |
| E. coli | Combination of ackA-pta deletion and ALS expression | Further reduction in acetate levels while restoring cell density similar to the parent strain. | nih.gov |
| Acetobacter sp. | Grown on lactate and ethanol | Lactate is primarily channeled to form acetoin (via α-acetolactate), while ethanol is converted to acetate. | asm.org |
Sample Preparation and Derivatization for Research Analysis
The analysis of (S)-α-acetolactic acid presents significant challenges due to its inherent instability. acs.org As an α-keto acid, it is highly reactive and prone to spontaneous decarboxylation, especially under acidic or heated conditions, which complicates its accurate quantification. acs.orgnih.govmdpi.com Consequently, specialized sample preparation and derivatization techniques are essential to stabilize the molecule for reliable analysis by various analytical methods. acs.org
For spectrophotometric and colorimetric assays, sample preparation often involves the intentional and controlled conversion of α-acetolactate into a more stable, colored compound. encapprocess.frnih.gov A common method is the acid-catalyzed decarboxylation of α-acetolactate to acetoin, which can then be detected using the Voges-Proskauer reaction. nih.govnih.gov This involves reacting the acetoin with α-naphthol and creatine to produce a red-colored complex that can be measured spectrophotometrically. nih.gov The concentration of α-acetolactate is then calculated by subtracting the initial acetoin concentration in a reference sample from the total acetoin measured after the decarboxylation step. nih.gov Modifications to this classic procedure, such as lowering the temperature and using a maleate buffer, have been shown to improve accuracy and reduce the degradation of the substrate. encapprocess.frresearchgate.net
Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer higher specificity but require derivatization to overcome the instability and, in the case of GC, the low volatility of α-acetolactic acid.
HPLC Analysis: For HPLC, pre-column derivatization is employed to create a stable, UV-absorbing or fluorescent derivative. Reagents that react with the α-keto acid functional group are used. For instance, 2,4-dinitrophenylhydrazine (DNPH) reacts with the carbonyl group to form a stable dinitrophenylhydrazone derivative that can be readily detected by UV. researchgate.netnih.gov Other reagents like o-phenylenediamine (OPD) and its analogs react with α-keto acids to form highly fluorescent quinoxalinone derivatives, enabling sensitive detection. researchgate.netmdpi.com This approach allows for the direct measurement of the analyte and other related keto acids in the sample. researchgate.netmdpi.com
GC-MS Analysis: Analysis by GC-MS requires that the analyte be volatile and thermally stable. youtube.com Since α-acetolactic acid is a non-volatile organic acid, a two-step derivatization process is typically required. youtube.comnih.gov
Methoximation: The sample is first treated with a reagent like methoxyamine hydrochloride. This step converts the reactive keto group into a more stable oxime. youtube.com This is crucial for preventing tautomerization and the formation of multiple derivative peaks during the subsequent step. youtube.com
Silylation: Following methoximation, a silylating agent such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) is added. youtube.com This reagent replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups. youtube.com The resulting TMS-derivatized molecule is significantly more volatile and less polar, making it suitable for separation by gas chromatography and analysis by mass spectrometry. youtube.com
The choice of sample preparation and derivatization strategy is dictated by the analytical instrumentation available and the specific research question, whether it is quantifying metabolic output or tracing isotopic labels in metabolic flux studies. acs.orgresearchgate.net
Table 2: Derivatization Reagents for the Analysis of α-Acetolactic Acid and Related α-Keto Acids
| Reagent | Functional Group Targeted | Analytical Method | Purpose of Derivatization | Reference |
|---|---|---|---|---|
| α-Naphthol and Creatine | Acetoin (product of α-acetolactate decarboxylation) | Spectrophotometry | Forms a colored complex for quantification. | nih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Keto) | HPLC-UV | Forms a stable, UV-active hydrazone derivative. | researchgate.netnih.gov |
| o-Phenylenediamine (OPD) | α-Keto acid | HPLC-Fluorescence | Forms a highly fluorescent quinoxalinone derivative for sensitive detection. | researchgate.netmdpi.com |
| Methoxyamine Hydrochloride | Carbonyl (Keto) | GC-MS | Stabilizes the keto group by forming an oxime, preventing byproducts. | youtube.com |
| N-Methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Carboxyl, Hydroxyl | GC-MS | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. | youtube.com |
Theoretical and Computational Studies
Molecular Modeling and Dynamics of Enzyme-Substrate Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the complex and dynamic interactions between enzymes and their substrates, such as (S)-α-Acetolactic Acid. These computational methods provide an atomic-level view of the structural changes and energy landscapes that govern enzymatic catalysis.
Detailed research in this area has focused on enzymes in the branched-chain amino acid biosynthesis pathway, such as ketol-acid reductoisomerase (KARI), which acts on a substrate derived from α-acetolactate. proteopedia.org MD simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been employed to study the complete process of substrate turnover. nih.gov These simulations can distinguish between productive (reactive) and unproductive (non-reactive) enzyme-substrate conformations. nih.govacs.org By analyzing thousands of simulated turnover events, researchers can identify specific conformational features, including interatomic distances, angles, and torsions, that are critical for successful catalysis. nih.gov
| Enzyme Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Ketol-Acid Reductoisomerase (KARI) | Molecular Dynamics (MD), QM/MM | Identified productive and unproductive prereaction conformations. | nih.gov |
| Ketol-Acid Reductoisomerase (KARI) | Path Sampling Techniques, Machine Learning | Identified specific geometric features (distances, angles) associated with successful catalysis. | nih.gov |
| Human Angiotensin-Converting Enzyme (hACE) | Molecular Dynamics (MD) | Determined specific binding modes and dynamic correlations between tetrapeptide inhibitors and the enzyme. | nih.gov |
Computational Enzyme Design and Engineering
Computational enzyme design leverages theoretical principles to engineer proteins with enhanced stability, altered substrate specificity, or improved catalytic activity. nih.gov This approach is particularly valuable for optimizing enzymes involved in the synthesis of compounds like (S)-α-acetolactic acid for industrial applications.
A prominent strategy involves using computational algorithms to identify "hotspot" mutations that can enhance desired enzymatic properties. nih.gov For example, in the case of ketol-acid reductoisomerase (KARI), a multistate protein redesign algorithm was used to select mutations that stabilize productive, reactive-like structures over non-reactive ones. nih.govacs.org This rational design approach led to the prediction of eight high-confidence enzyme mutants with a significant calculated increase in specific activity, with one variant showing a theoretical kcat increase of (2 ± 1) × 10⁴-fold compared to the wild-type. nih.govacs.org
Another successful application of computational guidance is the improvement of enzyme stability under harsh industrial conditions. Researchers improved the acid tolerance of acetolactate synthase (ALS) from Bacillus licheniformis, an enzyme that synthesizes α-acetolactate. nih.gov By using homologous modeling to analyze the protein's surface electrostatic potential, they identified two basic residues that, when mutated to acidic residues (N210D and H399D), significantly improved the enzyme's stability in an acidic environment. nih.gov The resulting mutant enzyme exhibited a prolonged half-life at pH 4.0, making it more suitable for applications in the food fermentation industry. nih.gov
| Enzyme | Engineering Goal | Computational Approach | Result | Reference |
|---|---|---|---|---|
| Ketol-Acid Reductoisomerase (KARI) | Increased specific activity (kcat) | Multistate protein redesign (COMETS algorithm) | Predicted mutants with up to a 20,000-fold increase in calculated kcat. | nih.govacs.org |
| Acetolactate Synthase (BlALS) | Improved stability under acidic conditions | Homologous modeling and surface electrostatic potential analysis | A double mutant (N210D–H399D) showed a half-life of 2.2 h at pH 4.0, compared to 0.8 h for the wild-type. | nih.gov |
Pathway Analysis and Flux Balance Modeling
Pathway analysis and flux balance analysis (FBA) are systems biology methods used to simulate the metabolic networks of organisms. wikipedia.orgnih.gov These techniques are critical for understanding how (S)-α-acetolactic acid is produced and integrated into central metabolism, particularly in the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine. wikipedia.orgnih.gov
FBA uses a stoichiometric matrix of all known metabolic reactions in an organism to calculate the flow, or flux, of metabolites through the network under steady-state conditions. uni-saarland.de By defining an objective function, such as maximizing biomass production, FBA can predict how genetic modifications (e.g., gene knockouts) will redirect metabolic flux. wikipedia.orgyoutube.com This is instrumental for metabolic engineering efforts aimed at overproducing valuable compounds. For example, to increase the yield of valine, for which α-acetolactate is a direct precursor, FBA can be used to simulate the knockout of competing pathways, thereby channeling the flux from pyruvate (B1213749) specifically towards valine synthesis. youtube.com
| Analysis Method | Objective | Key Application for α-Acetolactate Pathways | Reference |
|---|---|---|---|
| Flux Balance Analysis (FBA) | Predict metabolic flux distribution and optimize production of target compounds. | Simulate gene knockouts to channel pyruvate flux towards α-acetolactate and subsequent BCAA synthesis. | uni-saarland.deyoutube.com |
| Pathway Analysis (e.g., using IPA) | Identify impacted biological pathways from experimental data. | Link changes in gene or protein expression to the "Valine, Leucine, and Isoleucine Biosynthesis" pathway. | nih.govqiagen.com |
| Isotopic Tracer Experiments | Determine the distribution of fluxes at key metabolic nodes. | Investigate the partitioning of flux around α-ketoisovalerate, a downstream intermediate of α-acetolactate. | researchgate.net |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, often employed within a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, are essential for elucidating the detailed reaction mechanisms of enzymes at the electronic level. wordpress.com These methods are applied to the enzymes that synthesize (S)-α-acetolactic acid, such as acetolactate synthase (ALS), to understand the intricate bond-breaking and bond-forming events that occur in the active site. ebi.ac.uk
ALS is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme. nih.gov QM/MM studies can model the activation of the ThDP cofactor, a critical first step in the catalytic cycle. researchgate.netresearchgate.net For example, calculations on transketolase, another ThDP-dependent enzyme, have helped define the precise route for cofactor deprotonation, highlighting the roles of specific histidine and glutamate (B1630785) residues and water molecules in the active site. researchgate.net
For ALS, the reaction involves the decarboxylation of a pyruvate molecule and its subsequent condensation with a second pyruvate molecule. ebi.ac.uk Quantum chemical calculations can model this entire process, including:
The nucleophilic attack of the ThDP ylide on the keto carbon of the first pyruvate molecule. ebi.ac.ukebi.ac.uk
The transfer of electrons, sometimes involving a Flavin adenine (B156593) dinucleotide (FAD) cofactor, which initiates the decarboxylation. ebi.ac.uk
The formation of the key hydroxyethyl-ThDP intermediate. nih.gov
The subsequent carboligation with the second pyruvate molecule to form (S)-α-acetolactyl-ThDP, followed by the release of the (S)-α-acetolactic acid product. ebi.ac.uk
These calculations provide invaluable data on the energy barriers of each step, the structure of transition states, and the role of active site residues in stabilizing high-energy intermediates, thereby explaining the enzyme's catalytic power and stereospecificity. ebi.ac.ukwordpress.com
| Reaction Step in Acetolactate Synthase | Insight from Quantum Chemical Calculations | Reference |
|---|---|---|
| Thiamine Diphosphate (ThDP) Activation | Elucidation of the deprotonation mechanism of the cofactor's C2 atom, often involving nearby residues and water molecules. | researchgate.net |
| Attack on First Pyruvate and Decarboxylation | Modeling of the nucleophilic attack by the ThDP ylide and the subsequent electron transfers that lead to CO2 release. | ebi.ac.ukebi.ac.uk |
| Condensation with Second Pyruvate | Calculation of the energy profile for the electrophilic addition of the second pyruvate to the cofactor intermediate. | ebi.ac.uk |
| Product Release | Understanding the final elimination step that releases (S)-α-acetolactic acid and regenerates the ThDP cofactor. | ebi.ac.uk |
Future Research Directions and Unexplored Avenues
Discovery of Novel Roles in Metabolic Networks
While its position in BCAA synthesis is well-established, future research is poised to uncover more nuanced and potentially independent roles for (S)-α-Acetolactic Acid within complex metabolic networks. nih.govresearchgate.net The compound is not merely a passive intermediate; its concentration and conversion are subject to intricate regulatory mechanisms that suggest a wider influence on cellular physiology.
α-Acetolactate synthase (ALS), the enzyme responsible for producing α-Acetolactic acid from pyruvate (B1213749), is a critical regulatory point. nih.govunl.edu In many microorganisms, the flux through this pathway is tightly controlled. For instance, in Streptococcus thermophilus, the enzyme α-acetolactate decarboxylase, which converts α-acetolactate to acetoin (B143602), is allosterically activated by high concentrations of BCAAs. nih.gov This diverts the flow of α-acetolactate away from BCAA synthesis and towards acetoin production, suggesting a role for α-acetolactate as a metabolic switch point in response to nutrient availability. nih.gov
Furthermore, research in Acetobacter pasteurianus, a key bacterium in vinegar production, has identified multiple acetolactate synthase genes involved in acetoin biosynthesis. nih.gov Acetoin, derived from α-acetolactate, is a significant flavor compound and a precursor to other bioactive molecules. nih.gov This highlights a role for α-acetolactate metabolism that extends beyond primary amino acid production to the synthesis of important secondary metabolites that define the characteristics of fermented foods. nih.gov The potential for enzymes involved in BCAA metabolism to form multi-enzyme complexes with proteins outside of this traditional pathway opens the door to discovering novel regulatory functions and metabolic crosstalk. nih.govresearchgate.net
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive, systems-level understanding of the metabolic impact of (S)-α-Acetolactic Acid requires the integration of multiple "omics" datasets. Methodologies combining transcriptomics, proteomics, and metabolomics are becoming crucial for building a holistic picture of cellular responses and regulatory networks. mdpi.comnih.gov
Transcriptomics can identify the genes (e.g., alsS for acetolactate synthase) whose expression levels change under conditions of α-acetolactate accumulation. mdpi.commdpi.com
Proteomics can quantify the corresponding changes in protein levels, confirming that transcriptional changes translate to functional enzyme production. nih.govmdpi.comnih.gov
Metabolomics provides a direct snapshot of the resulting changes in metabolite concentrations, including α-acetolactate itself and other related compounds in the network. nih.govnih.gov
By integrating these data layers, researchers can construct detailed models of metabolic flux. For example, a multi-omics analysis of a microorganism engineered for α-acetolactate production could reveal not only the intended upregulation of the synthesis pathway but also unintended bottlenecks or collateral metabolic shifts. nih.govresearchgate.net Such analyses can uncover how perturbations in the α-acetolactate pool affect distant but connected pathways, such as central carbon metabolism, the TCA cycle, or fatty acid synthesis. nih.govresearchgate.netnih.gov This integrated approach is essential for moving beyond a linear view of the BCAA pathway to appreciate how (S)-α-Acetolactic Acid is embedded within the entire metabolic fabric of an organism. mdpi.comnih.gov
| Omics Layer | Key Data Provided | Application to (S)-α-Acetolactic Acid Research |
| Transcriptomics | Measures mRNA expression levels of all genes. | Identifies upregulation or downregulation of genes for α-acetolactate synthase (alsS), decarboxylase (alsD), and other related metabolic pathways in response to stimuli. mdpi.commdpi.com |
| Proteomics | Measures the abundance of proteins. | Confirms that changes in gene expression lead to corresponding changes in the levels of key enzymes like ALS and provides insight into post-translational modifications. nih.govnih.gov |
| Metabolomics | Quantifies the levels of small-molecule metabolites. | Directly measures the concentration of α-acetolactate, its precursors (pyruvate), and its products (acetoin, diacetyl, amino acids), providing a direct readout of metabolic flux. nih.govnih.gov |
| Multi-Omics Integration | Combines all data layers for a systems-level view. | Creates comprehensive models to understand how engineering α-acetolactate production impacts global cellular metabolism, revealing bottlenecks and novel pathway interactions. researchgate.netebi.ac.uknih.gov |
Application in Novel Bioproduction Platforms
(S)-α-Acetolactic Acid is gaining significant attention as a platform chemical for the bio-based production of valuable compounds, most notably diacetyl and 2,3-butanediol (B46004). asm.org Diacetyl is a high-value flavor compound that imparts a buttery taste to many food products. nih.gov However, direct production of diacetyl by fermentation is often limited by its toxicity to microorganisms. nih.govdtu.dk A promising alternative strategy involves the efficient production and accumulation of its less volatile and more stable precursor, α-acetolactate, which can then be converted to diacetyl. nih.govdtu.dk
Metabolic engineering of microorganisms, particularly Lactococcus lactis, has been central to developing these novel bioproduction platforms. asm.orgnih.gov Research has focused on several key strategies:
Overexpression of α-Acetolactate Synthase (ALS): Increasing the expression of the als gene boosts the conversion of pyruvate to α-acetolactate. asm.org
Deletion of Competing Pathways: Inactivating the genes for α-acetolactate decarboxylase (aldB) prevents the conversion of α-acetolactate to acetoin, thereby forcing its accumulation. nih.gov Similarly, deleting the lactate (B86563) dehydrogenase (ldh) gene redirects pyruvate from lactate production towards the α-acetolactate pathway. asm.org
Process Optimization: Controlling fermentation conditions such as pH and aeration is critical. Anaerobic conditions, for example, limit the spontaneous oxidative decarboxylation of α-acetolactate to diacetyl, allowing for higher accumulation of the precursor. asm.orgnih.gov
Using these approaches, researchers have developed whole-cell biocatalysts capable of efficiently converting substrates like glucose or lactose (B1674315) (from dairy waste) into α-acetolactate at high titers. nih.govdtu.dk
| Engineered Strain / System | Key Genetic Modifications | Substrate | Achieved α-Acetolactate Titer | Reference |
| Lactococcus lactis NZ2700 | Overexpression of als gene; Lactate dehydrogenase deficient | Glucose (Aerobic) | >60% of pyruvate converted to acetoin (via α-acetolactate) | asm.org |
| Lactococcus lactis Whole-Cell Biocatalyst | Optimized α-acetolactate synthase (als) expression; α-acetolactate decarboxylase knockout | Pyruvate | 172 ± 2 mM | nih.govdtu.dk |
| L. lactis Two-Stage Production | Pyruvate-producing strain + biocatalyst strain | Glucose | 122 ± 5 mM | nih.govdtu.dk |
| L. lactis Two-Stage Production | Lactose (from dairy waste) | Dairy Waste | 113 ± 3 mM | nih.govdtu.dk |
Development of Next-Generation Research Tools and Methodologies
Advancing the study of (S)-α-Acetolactic Acid is contingent on the development of more sophisticated research tools and analytical methods. While traditional methods like High-Performance Liquid Chromatography (HPLC) and colorimetric assays are effective, they can be laborious. nih.govnih.gov
A significant area of development is the creation of biosensors for the real-time detection of α-acetolactate or its downstream products. frontiersin.org Researchers have successfully developed fluorescence-based biosensors in Lactococcus lactis that respond to diacetyl. frontiersin.orgnih.gov These biosensors work by identifying promoters that are naturally responsive to the target compound and linking them to a reporter gene (e.g., for Green Fluorescent Protein, GFP). frontiersin.orgnih.gov The intensity of the fluorescent signal becomes proportional to the concentration of the metabolite, allowing for high-throughput screening of engineered strains or rapid monitoring of fermentation processes. frontiersin.orgnih.gov
Further research could focus on developing biosensors that are directly responsive to α-acetolactate itself, which would provide a more immediate and precise measurement of its production. Additionally, improving electrochemical biosensors offers another avenue for rapid and sensitive detection in complex media. mdpi.comresearchgate.net
| Research Tool / Methodology | Principle of Operation | Application in α-Acetolactate Research | Future Development |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their chemical properties for quantification. nih.gov | Quantifies α-acetolactate (often after conversion to acetoin), pyruvate, lactate, and acetoin in fermentation samples. nih.govnih.gov | Improving column efficiency and detection limits for more sensitive analysis of complex samples. |
| Colorimetric Assays | A chemical reaction produces a colored product whose intensity is proportional to the analyte concentration. nih.gov | Measures α-acetolactate by converting it to acetoin, which then reacts with reagents like creatine (B1669601) and α-naphthol. nih.govnih.gov | Development of more specific and stable colorimetric reagents to reduce interference from other compounds. |
| Fluorescence-Based Biosensors | A target metabolite activates a promoter linked to a fluorescent reporter gene (e.g., GFP). frontiersin.orgnih.gov | High-throughput screening of libraries of mutant strains for enhanced production of diacetyl (from α-acetolactate). frontiersin.orgnih.gov | Engineering biosensors that respond directly to α-acetolactate for more direct and real-time monitoring. |
| Electrochemical Biosensors | An immobilized enzyme or cell reacts with the target analyte, generating a measurable electrical signal. mdpi.comresearchgate.net | Detection of related metabolites like acetate (B1210297). researchgate.net | Designing specific bienzymatic or microbial biosensors for direct and sensitive detection of (S)-α-Acetolactic Acid in bioreactors. |
Q & A
Basic Research Questions
Q. How can researchers quantify α-acetolactic acid in fermentation systems, and what methodological challenges arise?
- Methodology : Use spectrophotometric assays to measure enzymatic decarboxylation products (e.g., acetoin) via α-acetolactate decarboxylase (ALDC) activity. Monitor absorbance at 525 nm after derivatization with creatine and α-naphthol under acidic conditions . For dynamic tracking, employ HPLC or GC-MS to distinguish α-acetolactic acid from diacetyl, ensuring pH control to account for spontaneous decarboxylation .
- Challenges : Avoid interference from acetaldehyde or SO2, which alter α-acetolactic acid stability. Calibrate instruments using synthetic standards to account for matrix effects in fermentation broths .
Q. What factors influence the stability of (S)-α-acetolactic acid potassium salt in aqueous solutions?
- Key Factors :
- pH : Protonated α-acetolactic acid (pH < 3) decarboxylates rapidly to acetoin (minutes), while the anionic form (pH > 6) is more stable but requires enzymatic catalysis (ALDC) for efficient conversion .
- Temperature : Store solutions at 4°C to minimize thermal degradation; freeze aliquots for long-term storage .
- Co-solutes : Sulfites (SO2) at 20–40 mg L⁻¹ delay decarboxylation by binding free acetaldehyde, indirectly stabilizing α-acetolactic acid during fermentation .
Q. How does the stereospecificity of (S)-α-acetolactic acid impact its role in branched-chain amino acid biosynthesis?
- Biosynthetic Pathway : (S)-α-acetolactic acid is a chiral precursor in valine and isoleucine synthesis. Its stereochemistry dictates substrate specificity for reductoisomerase enzymes, which convert it to dihydroxyacid intermediates .
- Experimental Design : Use enantiomerically pure standards (synthesized via asymmetric catalysis or enzymatic resolution) to validate stereochemical fidelity in metabolic flux studies .
Advanced Research Questions
Q. How do SO2 concentrations modulate α-acetolactic acid dynamics during alcoholic fermentation, and how can conflicting data be resolved?
- Mechanistic Insights : At 30 mg L⁻¹ SO2, α-acetolactic acid accumulates 1.5–2× more than in SO2-free conditions due to inhibited yeast reuptake during the stationary phase. This correlates with elevated free acetaldehyde, which sequesters SO2, reducing its inhibitory effects on ALDC .
- Data Contradictions : Discrepancies in accumulation rates may stem from strain-specific ALDC expression or variations in dissolved oxygen (affecting redox reactions). Reconcile data by standardizing yeast strains, measuring real-time dissolved O2/SO2, and using isotopically labeled tracers (e.g., ¹³C-pyruvate) to track carbon flux .
Q. What non-enzymatic pathways exist for α-acetolactic acid synthesis, and how do they inform prebiotic chemistry models?
- Abiotic Synthesis : UV-irradiated pyruvic acid solutions (pH ~2) yield α-acetolactic acid via radical recombination. This pathway mimics prebiotic photochemistry, suggesting a route for proto-metabolic keto acid formation .
- Experimental Validation : Use time-resolved FTIR or NMR to detect intermediate radicals (e.g., glyoxylic acid) and quantify decarboxylation kinetics under simulated early-Earth conditions (anoxic, high UV flux) .
Q. How can researchers optimize diacetyl control in fermentation by manipulating α-acetolactic acid pools?
- Diacetyl Reduction Strategies :
- Enzymatic : Overexpress ALDC to accelerate α-acetolactic acid conversion to acetoin, bypassing diacetyl formation .
- Chemical : Add SO2 (20–40 mg L⁻¹) to stabilize α-acetolactic acid, delaying diacetyl generation until yeast reabsorption phases .
Methodological Considerations
- Quality Control : For synthetic this compound, verify enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) and confirm salt content by ICP-MS to ensure stoichiometric consistency .
- Data Reproducibility : Standardize fermentation media (e.g., defined nitrogen sources) and document SO2 dosing protocols to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
